![molecular formula C13H16BClN2O2 B1422052 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine CAS No. 942070-50-0](/img/structure/B1422052.png)
7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine
Descripción general
Descripción
- Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective substitution.
Attachment of the Dioxaborolane Moiety:
- The dioxaborolane group is introduced via a borylation reaction, often using bis(pinacolato)diboron in the presence of a suitable catalyst like palladium acetate and a base such as potassium carbonate.
Industrial Production Methods:
- Industrial-scale production may involve continuous flow processes to enhance efficiency and yield.
- Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
-
Substitution Reactions:
- The chloro group can undergo nucleophilic substitution with various nucleophiles, leading to a wide range of derivatives.
- Common reagents include amines, thiols, and alkoxides.
-
Cross-Coupling Reactions:
- The dioxaborolane moiety makes the compound suitable for Suzuki-Miyaura cross-coupling reactions.
- Typical conditions involve palladium catalysts and bases like potassium phosphate.
-
Oxidation and Reduction:
- The compound can participate in oxidation reactions to form boronic acids or esters.
- Reduction reactions can modify the pyrrolo[2,3-C]pyridine core, potentially altering its electronic properties.
Major Products:
- Substituted pyrrolo[2,3-C]pyridines with various functional groups.
- Boronic acid derivatives useful in further synthetic applications.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Important in the development of new ligands for catalysis.
Biology and Medicine:
- Potential applications in drug discovery due to its ability to interact with biological targets.
- Investigated for its role in the synthesis of bioactive molecules.
Industry:
- Utilized in the production of advanced materials, including polymers and electronic components.
- Acts as a precursor for the synthesis of compounds with specific electronic properties.
Molecular Targets and Pathways:
- The compound’s mechanism of action in biological systems involves its interaction with enzymes and receptors.
- The dioxaborolane moiety can form reversible covalent bonds with biomolecules, influencing their activity.
- Pathways affected include signal transduction and metabolic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves the following steps:
-
Formation of the Pyrrolo[2,3-C]pyridine Core:
- Starting from commercially available pyridine derivatives, the core structure can be constructed through cyclization reactions.
- Common reagents include halogenated pyridines and amines, with catalysts such as palladium or copper facilitating the cyclization.
Comparación Con Compuestos Similares
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-pyridine
- 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrimidine
Uniqueness:
- The presence of both a chloro group and a dioxaborolane moiety in the pyrrolo[2,3-C]pyridine core makes it unique.
- This combination allows for diverse chemical reactivity and potential applications in multiple fields.
Would you like more details on any specific section?
Propiedades
IUPAC Name |
7-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-7-8-5-6-16-11(15)10(8)17-9/h5-7,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUILFKILUDUEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681951 | |
| Record name | 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942070-50-0 | |
| Record name | 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


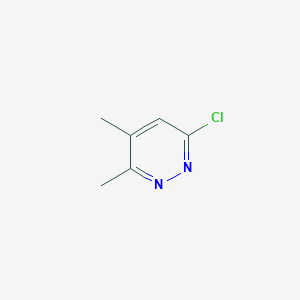
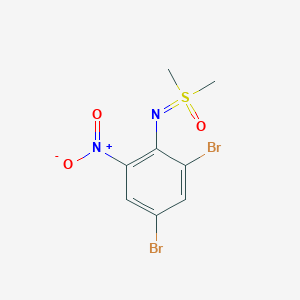
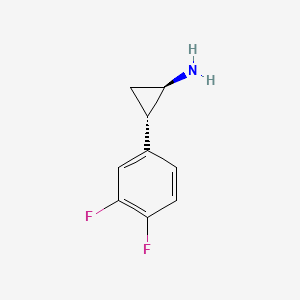
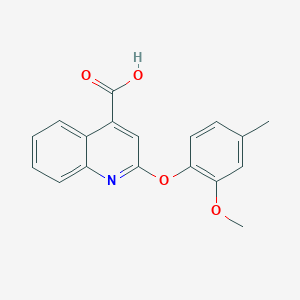
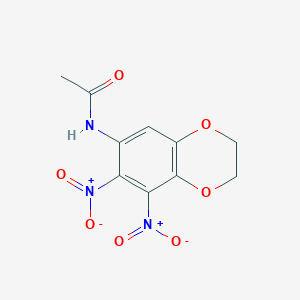
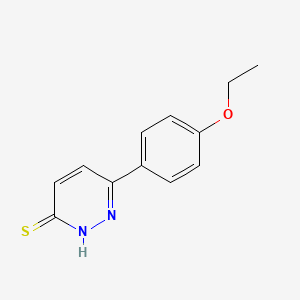
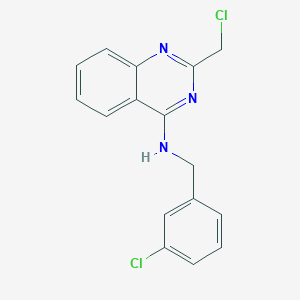
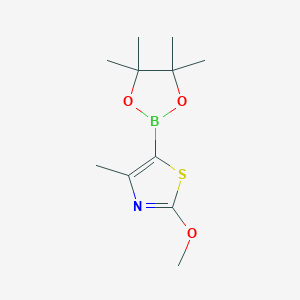
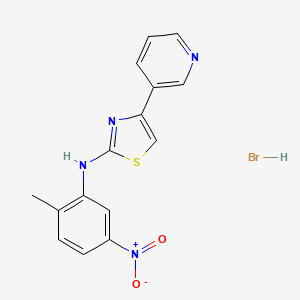
![[2-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1421987.png)
![4-[(3-Methyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1421988.png)
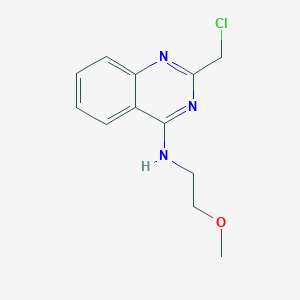
![N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine](/img/structure/B1421991.png)
![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1421992.png)
